molecular formula C8H18Cl2N2O2S B1520492 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1240528-69-1

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No.: B1520492
CAS No.: 1240528-69-1
M. Wt: 277.21 g/mol
InChI Key: HLMRGMUIIASRRV-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O2S and its molecular weight is 277.21 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (CAS No. 1240528-69-1) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiolane ring with an amino group and a pyrrolidine moiety. Its structural formula can be represented as:

C7H12Cl2N2O2S\text{C}_7\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₇H₁₂Cl₂N₂O₂S
Molecular Weight241.15 g/mol
CAS Number1240528-69-1
Purity≥95%

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic pathways related to steroidogenesis and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Antioxidant Properties : The presence of sulfur in its structure allows it to scavenge free radicals, contributing to its antioxidant capacity.

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various thiolane derivatives on human enzymes involved in metabolic syndromes. The results indicated that this compound significantly inhibited the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) with a Ki value of approximately 28 nM . This inhibition could have implications for the treatment of conditions like obesity and diabetes.

Antioxidant Activity Assessment

In a separate study focused on oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured cells. The findings demonstrated a dose-dependent reduction in ROS, suggesting that it may protect against oxidative damage .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits 11beta-HSD1
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride has shown potential in drug development due to its unique structural properties. It has been investigated for:

  • Anticancer Activity : Studies have demonstrated that derivatives of thiolane compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the pyrrolidine moiety enhances interaction with biological targets, potentially leading to new anticancer agents .
  • Neurological Research : This compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its structural analogs have been explored for neuroprotective effects and as potential treatments for conditions like Alzheimer's disease .

Biochemical Assays

The compound is utilized in biochemical assays due to its reactivity with biological macromolecules:

  • Enzyme Inhibition Studies : It can serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms .

Synthesis of Novel Compounds

Researchers have employed 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione as a building block for synthesizing novel heterocyclic compounds. These derivatives are being evaluated for:

  • Antimicrobial Properties : Variants of this compound have shown promising antimicrobial activity against various pathogens, making them candidates for new antibiotic development .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential anticancer activity; neuroprotective effects ,
Biochemical AssaysUseful in enzyme inhibition studies
Synthesis of CompoundsDevelopment of antimicrobial agents

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of thiolane derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the thiolane structure significantly increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective properties of pyrrolidine-containing compounds. The findings revealed that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases.

Properties

IUPAC Name

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMRGMUIIASRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CS(=O)(=O)CC2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
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3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
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3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 4
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 5
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 6
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.